molecular formula C7H6F3NO B3418203 3-(Difluoromethoxy)-4-fluoroaniline CAS No. 1214333-37-5

3-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B3418203
CAS No.: 1214333-37-5
M. Wt: 177.12 g/mol
InChI Key: LCUDKUYPTGBBSC-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluoroaniline (Molecular Formula: C₇H₆F₃NO; Molecular Weight: 177.12 g/mol) is a fluorinated aromatic amine featuring a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 4-position of the aniline ring . The electron-withdrawing nature of the fluorine and difluoromethoxy substituents creates an electron-deficient aromatic system, enhancing its reactivity in electrophilic substitution reactions and its binding affinity to biological targets. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUDKUYPTGBBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-37-5
Record name 3-(difluoromethoxy)-4-fluoroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)-4-fluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

3-(Difluoromethoxy)-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Estimated LogP Key Applications
This compound C₇H₆F₃NO 177.12 3-OCF₂H, 4-F ~2.1 Pharmaceuticals, Agrochemicals
2,4-Difluoroaniline (DFA) C₆H₅F₂N 129.11 2-F, 4-F ~1.5 Chemical intermediates
4-(Difluoromethoxy)-3-fluoroaniline C₇H₆F₃NO 177.12 4-OCF₂H, 3-F ~2.0 Research chemicals
3-(Difluoromethoxy)-4-methylaniline C₈H₉F₂NO 173.16 3-OCF₂H, 4-CH₃ ~2.5 Organic synthesis
3-Fluoro-4-methoxyaniline C₇H₈FNO 153.14 3-F, 4-OCH₃ ~1.8 Medicinal chemistry

Notes:

  • LogP: The difluoromethoxy group increases lipophilicity compared to non-fluorinated analogues. The methyl group in 3-(Difluoromethoxy)-4-methylaniline further elevates LogP, enhancing membrane permeability .
  • Molecular Weight Discrepancy : Earlier estimates suggested a molecular weight of ~193.11 g/mol for this compound , but direct structural data confirms 177.12 g/mol .

Reactivity and Electronic Effects

  • This compound : The electron-withdrawing -OCF₂H and -F groups activate the aromatic ring for electrophilic substitution at positions ortho and para to the amine group. This reactivity is exploited in synthesizing heterocycles and functionalized intermediates .
  • 2,4-Difluoroaniline (DFA) : Lacks the difluoromethoxy group, resulting in a less electron-deficient ring. Its simpler structure limits utility in complex syntheses .
  • 4-(Difluoromethoxy)-3-fluoroaniline : A positional isomer with reversed substituents. The altered electronic effects may reduce binding affinity to certain biological targets compared to the 3,4-substituted analogue .

Biological Activity

3-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic compound with significant potential in pharmaceutical applications due to its unique electronic properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_{7}H6_{6}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 177.12 g/mol
  • Structure : The compound features a difluoromethoxy group and a fluoro substituent on an aniline structure, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making it a valuable candidate in drug development.

Biological Interactions

  • Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors. For example, studies indicate that similar compounds exhibit varying degrees of inhibition against different enzymes, demonstrating the potential for this compound to influence enzymatic pathways.
  • Binding Affinity : Interaction studies have shown that this compound can bind to various biological targets, influencing pharmacological profiles. For instance, SAR studies indicate that modifications to the aniline structure can significantly alter binding efficiency and potency against specific enzymes .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how structural modifications affect biological activity. For instance, the introduction of different substituents on the aromatic ring can lead to significant changes in potency:

CompoundIC50 (µM)Binding Efficiency Index
3-(Difluoromethoxy)phenyl derivative0.812.5
4-(Difluoromethoxy)phenyl derivative>15-fold less activeN/A

This table illustrates how small changes in structure can lead to substantial differences in biological activity, emphasizing the importance of fluorine substitution in enhancing efficacy.

Study on Pulmonary Fibrosis

In a related study involving compounds similar to this compound, researchers investigated its effects on pulmonary fibrosis using A549 cell lines stimulated with TGF-β1. The results indicated that certain derivatives could attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT), suggesting potential therapeutic applications in fibrotic diseases.

Metabolic Studies

Studies examining the metabolism of fluorinated anilines provide context for understanding how this compound might behave in biological systems. Research has shown that fluorinated compounds undergo specific metabolic pathways, including hydroxylation and N-acetylation, which can influence their biological effects and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethoxy)-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-4-fluoroaniline

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